2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole
Description
2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a complex organic compound that features a biphenyl moiety, a pyrrolidine ring, and a triazole ring
Properties
IUPAC Name |
(4-phenylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-14-4-7-19(23)15-24-21-12-13-22-24)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-13,19H,4,7,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWNQWYUGAZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CN4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl unit can be synthesized via Suzuki-Miyaura cross-coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Final Coupling: The final step involves coupling the biphenyl moiety with the pyrrolidine and triazole units under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the biphenyl moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced biphenyl derivatives.
Substitution: Various substituted biphenyl and triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutics. Notably, it has shown promise in the following areas:
- Anti-inflammatory Activity: Studies indicate that triazole derivatives can inhibit inflammatory pathways, potentially leading to new anti-inflammatory drugs.
- Antimicrobial Properties: Research has demonstrated that certain triazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives similar to the target compound have been shown to possess moderate to good activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Activity: The interaction of triazole compounds with cancer cell lines has been explored, revealing their potential to induce apoptosis in tumor cells .
Case Study:
A study published in MDPI highlighted the synthesis of various triazole derivatives and their biological activities. Compounds with similar structures were tested for their antimicrobial efficacy and showed promising results against a range of microorganisms .
Materials Science
Organic Electronics:
The unique electronic properties of 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials. The biphenyl moiety enhances charge transport properties, which is crucial for the performance of electronic devices.
Research Insights:
Recent advancements in materials science have focused on the incorporation of triazole compounds into polymer matrices to improve the efficiency of OLEDs. The stability and luminescent properties of these materials are being optimized through systematic studies .
Biological Studies
Enzyme Interaction Studies:
The compound serves as a probe in biological assays to study enzyme interactions and cellular pathways. Its ability to bind selectively to certain enzymes allows researchers to elucidate mechanisms underlying various biological processes.
Mechanism of Action:
The compound interacts with specific molecular targets, modulating their activity and influencing signaling pathways such as the MAPK/ERK pathway. This modulation can lead to changes in cell proliferation and apoptosis .
Industrial Applications
Synthesis Intermediates:
In industrial chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows for further functionalization and incorporation into larger chemical frameworks.
Application Example:
The compound can be employed in the synthesis of agrochemicals or pharmaceuticals where triazole motifs are essential for biological activity. The efficiency of its synthesis routes has been a subject of research aimed at optimizing yield and reducing costs .
Mechanism of Action
The mechanism of action of 2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds like 4,4’-dihydroxybiphenyl and 4,4’-dimethylbiphenyl share the biphenyl core but differ in functional groups.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole have similar triazole rings but differ in their substitution patterns.
Uniqueness
2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is unique due to its combination of biphenyl, pyrrolidine, and triazole moieties, which confer distinct chemical and biological properties .
Biological Activity
2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a complex organic compound characterized by its unique structural features, including a biphenyl moiety, a pyrrolidine ring, and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
- Chemical Formula : C_{18}H_{20}N_{4}O
- Molecular Weight : 332.407 g/mol
- CAS Number : 2097932-85-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring facilitates binding to enzymes, modulating their activity. For instance, it can inhibit key enzymes involved in cancer cell proliferation.
- Signaling Pathways : The compound influences pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of the triazole scaffold exhibit significant anticancer properties. A study highlighted the effectiveness of triazole compounds against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Antitumor Activity
In a recent study, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that specific derivatives of 2H-triazole exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating potent anticancer activity.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. The presence of the triazole ring enhances its ability to penetrate bacterial membranes and disrupt cellular processes.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in vitro and in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings
In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Applications in Medicinal Chemistry
The diverse biological activities of this compound make it a valuable candidate for drug development:
| Activity | Potential Applications |
|---|---|
| Anticancer | Development of novel anticancer agents |
| Antimicrobial | Formulation of new antibiotics |
| Anti-inflammatory | Design of anti-inflammatory drugs |
| Enzyme Modulation | Targeting specific enzymes for therapeutic effects |
Q & A
Q. What are the established synthetic routes for 2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole?
The compound is synthesized via a multi-step approach:
Pyrrolidine Functionalization : A pyrrolidine ring is modified at the 2-position with a methyl group, followed by introduction of the biphenyl-4-carbonyl moiety via amide coupling .
Triazole Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated regioselective alkylation (e.g., using DBU) attaches the 1,2,3-triazole group to the pyrrolidine-methyl scaffold .
Purification : Column chromatography or recrystallization ensures purity. Yield optimization often requires adjusting catalysts (e.g., Ag-Zn nanoheterostructures improve regioselectivity in triazole synthesis) .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like twinning or weak diffraction data .
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the triazole ring and biphenyl substitution patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies address low regioselectivity during triazole ring synthesis?
- Catalyst Optimization : Ag-Zn-based nanoheterostructures enhance 1,4-disubstituted triazole formation over 1,5-isomers, achieving ~70% regioselectivity in analogous compounds .
- Base-Mediated Reactions : DBU promotes N2-substitution in triazoles under mild conditions, reducing side products .
- Computational Screening : DFT calculations predict transition-state energies to guide solvent/catalyst selection .
Q. What biological targets are hypothesized for this compound, and how are they validated?
Q. How do substituents on the pyrrolidine or biphenyl groups affect pharmacological activity?
Q. How can molecular docking studies guide SAR for this compound?
- Step 1 : Generate a 3D pharmacophore model using the biphenyl moiety as a hydrophobic anchor and triazole as a hydrogen-bond acceptor.
- Step 2 : Dock into AT1 receptor (PDB: 4YAY) with AutoDock Vina, prioritizing poses with biphenyl-Tyr π-π stacking and triazole-Arg interactions .
- Step 3 : Validate predictions via alanine-scanning mutagenesis .
Q. How are contradictory bioactivity data resolved across studies?
Q. What crystallographic challenges arise during refinement, and how are they mitigated?
Q. How is metabolic stability assessed in preclinical studies?
Q. Can synergistic effects be observed when combining this compound with other therapeutics?
- Example : Co-administration with antiviral agents (e.g., daclatasvir-like NS5A inhibitors) may enhance efficacy in viral entry inhibition .
- Experimental Design :
- Checkerboard Assay : Measure fractional inhibitory concentration (FIC) indices.
- Mechanistic Studies : RNA-seq to identify co-targeted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
